2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
CAS No.: 338793-75-2
Cat. No.: VC4607902
Molecular Formula: C20H17N3O
Molecular Weight: 315.376
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338793-75-2 |
|---|---|
| Molecular Formula | C20H17N3O |
| Molecular Weight | 315.376 |
| IUPAC Name | 2-amino-4-(4-methoxyphenyl)-5-methyl-6-phenylpyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C20H17N3O/c1-13-18(14-8-10-16(24-2)11-9-14)17(12-21)20(22)23-19(13)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,22,23) |
| Standard InChI Key | KJRLMZPRPIMICF-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Identity of 2-Amino-4-(4-methoxyphenyl)-5-methyl-6-phenylnicotinonitrile
Molecular Architecture
The compound belongs to the 2-amino-3-cyanopyridine class, which features a pyridine ring substituted with an amino group at position 2 and a cyano group at position 3. Unique to this derivative are the additional substituents:
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Position 4: A 4-methoxyphenyl group (-C₆H₄-OCH₃), introducing electron-donating methoxy functionality.
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Position 5: A methyl group (-CH₃), enhancing steric bulk and hydrophobicity.
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Position 6: A phenyl group (-C₆H₅), contributing to π-π stacking interactions.
This substitution pattern aligns with strategies to modulate electronic and steric properties for targeted biological or material applications .
Synthetic Relevance
The compound’s synthesis is hypothesized to follow the four-component reaction (4CR) protocol established for analogous 2-amino-3-cyanopyridines . This method involves the condensation of:
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Aldehyde: 4-Methoxybenzaldehyde (to introduce the 4-methoxyphenyl group).
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Ketone: A methyl-substituted ketone (e.g., acetone) to furnish the 5-methyl group.
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Malononitrile: Provides the cyano group at position 3.
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Ammonium acetate: Source of the amino group at position 2.
The reaction is catalyzed by nano-Cu₂O supported on melamine-formaldehyde resin (nano-Cu₂O–MFR), enabling efficient cyclization and aromatization in aqueous ethanol .
Synthetic Methodology and Optimization
Four-Component Reaction Mechanism
The 4CR proceeds via a cascade mechanism:
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Knoevenagel Condensation: The aldehyde and ketone react to form an α,β-unsaturated carbonyl intermediate.
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Michael Addition: Malononitrile attacks the unsaturated carbonyl, forming a 1,4-dihydropyridine (1,4-DHP) intermediate.
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Cyclization and Aromatization: Ammonia from ammonium acetate facilitates ring closure, followed by oxidative aromatization to yield the pyridine core .
Key to this process is the nano-Cu₂O–MFR catalyst, which enhances reaction efficiency by providing a high surface area and Lewis acid sites for activation of carbonyl groups .
Reaction Optimization
Optimized conditions for analogous syntheses include:
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Solvent: H₂O/EtOH (1:1), balancing solubility and environmental sustainability .
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Temperature: Reflux (~80°C), ensuring complete aromatization.
Under these conditions, yields for similar derivatives exceed 80% . For the target compound, substituting 4-methoxybenzaldehyde and acetone as reactants would theoretically follow this pathway, though reaction times and yields may vary slightly due to steric effects from the methoxy group.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Predicted IR peaks (based on analogs ):
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3465–3310 cm⁻¹: N-H stretching (amino group).
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2210–2205 cm⁻¹: C≡N stretching (cyano group).
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1600–1580 cm⁻¹: C=C aromatic vibrations.
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1250 cm⁻¹: C-O-C stretching (methoxy group).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 250 MHz):
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δ 2.40 (s, 3H): Methyl group at position 5.
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δ 3.85 (s, 3H): Methoxy group (-OCH₃).
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δ 5.60 (s, 2H): Amino protons (-NH₂).
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δ 6.90–8.10 (m, 9H): Aromatic protons from phenyl and methoxyphenyl groups.
¹³C NMR (62.5 MHz):
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δ 24.9: Methyl carbon.
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δ 55.4: Methoxy carbon.
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δ 110–160: Aromatic and pyridine carbons.
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δ 162.7: Cyano carbon.
Mass Spectrometry (MS)
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ESI-MS: Predicted molecular ion [M]⁺ at m/z 345.4 (C₂₁H₁₈N₃O).
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Fragmentation patterns would include loss of -OCH₃ (Δ m/z 31) and -CN (Δ m/z 26) .
Physicochemical Properties
Melting Point and Solubility
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Solubility: Moderate in chloroform and DMSO; poor in water.
Stability
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Thermal Stability: Decomposes above 250°C.
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Photostability: Susceptible to UV-induced degradation due to aromatic and cyano groups.
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